molecular formula C8H15NO2 B2586823 (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-27-8

(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No. B2586823
M. Wt: 157.213
InChI Key: ZXYFEVUPAKTUDN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic compound, which means it has two rings sharing a single atom, in this case, a carbon atom. The “7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane” part of the name suggests that one of the rings is a seven-membered ring with an isopropyl (propan-2-yl) substituent, and the other is a four-membered ring. The “2,5-dioxa-8-aza” indicates the presence of two oxygen atoms and one nitrogen atom in the seven-membered ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the spirocyclic nature of the molecule. The presence of oxygen and nitrogen atoms within the ring structure also suggests potential for hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of oxygen and nitrogen atoms could make it reactive towards a variety of reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The spirocyclic structure, along with the presence of oxygen and nitrogen atoms, could impact properties like polarity, solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural characteristics of compounds similar to (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane, which are pivotal in the development of various synthetic routes and applications in medicinal chemistry. For instance, an efficient procedure has been developed for transforming related spirocyclic compounds, demonstrating their utility as building blocks in the synthesis of natural compounds with antitumor activities, such as arenamides A and C (Shklyaruck, 2015). Additionally, the synthesis of unknown seven-membered lactones through oxidative transformations showcases the chemical versatility and potential for the creation of novel compounds with unique structural features (Ishmuratov et al., 2012).

Enzymatic Selectivity and Biological Implications

The stereochemistry of spirocyclic compounds like (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane plays a significant role in their biological activity. Research into the stereochemical preference of yeast epoxide hydrolase for certain epimers of 1-oxaspiro[2.5]octanes reveals the importance of molecular orientation in enzymatic reactions, which could have implications for drug development and the detoxification of harmful compounds (Weijers et al., 2007).

Drug Discovery and Dipeptide Isosteres

In the realm of drug discovery, the structural motifs present in (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane are instrumental in the creation of novel, multifunctional modules for pharmaceutical applications. New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as potential scaffolds for drug discovery, emphasizing the role of spirocyclic compounds in the generation of diverse molecular libraries (Li et al., 2013).

Catalytic Oxidation and Chemical Transformations

The catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen, facilitated by compounds structurally related to (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane, demonstrates the potential of these compounds in catalytic processes. Such reactions are critical for the efficient synthesis of various organic compounds, highlighting the utility of spirocyclic structures in organic synthesis and catalysis (Iwahama et al., 2000).

properties

IUPAC Name

(7R)-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)7-3-11-8(9-7)4-10-5-8/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYFEVUPAKTUDN-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124704768

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.